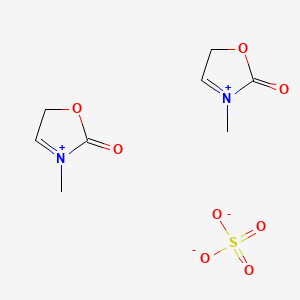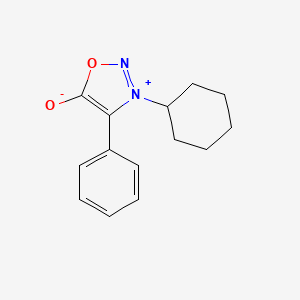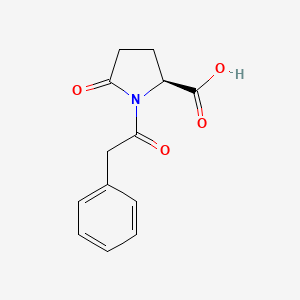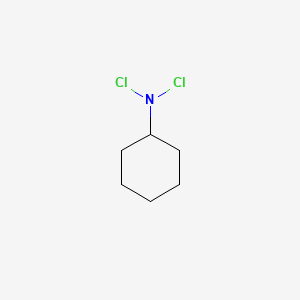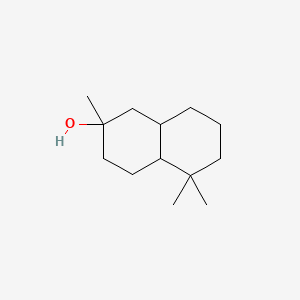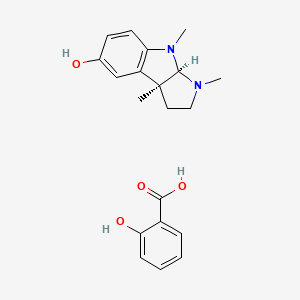
Eseroline salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eseroline salicylate is a compound derived from eseroline, which is a metabolite of physostigmine. Physostigmine is a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean and the fruit of the Manchineel tree . Eseroline itself acts as an opioid agonist and has a unique pharmacological profile due to its combination of weak acetylcholinesterase inhibition and potent analgesic effects mediated through the μ-opioid receptor .
准备方法
The synthesis of eseroline salicylate involves the reaction of eseroline with salicylic acid. Eseroline can be synthesized from physostigmine through hydrolysis. The reaction conditions typically involve acidic or basic hydrolysis followed by neutralization and extraction
化学反应分析
Eseroline salicylate undergoes various chemical reactions, including:
Oxidation: Eseroline can be oxidized to form rubreserine, a pink-colored compound.
Reduction: Reduction reactions of eseroline are less common but can be explored for specific applications.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Eseroline salicylate has several scientific research applications:
作用机制
Eseroline salicylate exerts its effects through two primary mechanisms:
Cholinesterase Inhibition: Eseroline weakly inhibits acetylcholinesterase, leading to an increase in acetylcholine levels at synapses.
Opioid Receptor Agonism: Eseroline acts as an agonist at the μ-opioid receptor, producing analgesic effects.
These mechanisms involve molecular targets such as acetylcholinesterase and the μ-opioid receptor, affecting pathways related to neurotransmission and pain modulation.
相似化合物的比较
Eseroline salicylate can be compared with other similar compounds like:
Physostigmine: Unlike eseroline, physostigmine is a more potent cholinesterase inhibitor and is used clinically to treat glaucoma and anticholinergic toxicity.
Rubreserine: An oxidation product of eseroline, rubreserine has distinct chemical properties and applications.
This compound’s uniqueness lies in its dual activity as a weak cholinesterase inhibitor and a potent opioid agonist, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
70310-72-4 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18N2O.C7H6O3/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;8-6-4-2-1-3-5(6)7(9)10/h4-5,8,12,16H,6-7H2,1-3H3;1-4,8H,(H,9,10)/t12-,13+;/m1./s1 |
InChI 键 |
PKOSEEVRKBWPEY-KZCZEQIWSA-N |
手性 SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
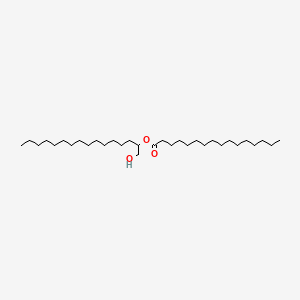
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


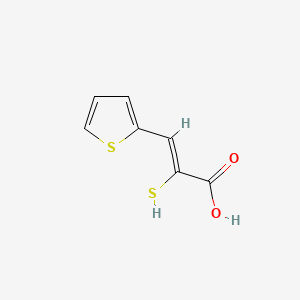

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
